molecular formula C14H11N3O3S B2513438 (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 732266-48-7

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2513438
CAS RN: 732266-48-7
M. Wt: 301.32
InChI Key: NZQXNDWKGVGSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as CTPI-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating several signaling pathways involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to inhibit the activation of certain transcription factors involved in the regulation of cell growth and survival, such as NF-κB and STAT3.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been found to have anti-inflammatory and anti-fibrotic effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases. Furthermore, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. Additionally, this compound has been shown to be relatively easy to synthesize, which makes it a readily available compound for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide. One area of research could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various signaling pathways involved in cell growth, survival, and inflammation. Furthermore, future research could focus on the development of this compound derivatives with improved solubility and bioavailability for use in therapeutic applications. Finally, additional studies could be conducted to evaluate the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with ethyl cyanoacetate to give the desired product, this compound.

Scientific Research Applications

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been found to have anti-inflammatory and anti-fibrotic effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.

properties

IUPAC Name

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-20-12-3-2-9(7-11(12)18)6-10(8-15)13(19)17-14-16-4-5-21-14/h2-7,18H,1H3,(H,16,17,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQXNDWKGVGSDF-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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